molecular formula C14H8F4O B12070075 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

Cat. No.: B12070075
M. Wt: 268.21 g/mol
InChI Key: XGOBJEDRKBJJLA-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure, which includes a carboxaldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a precursor bromide is reacted with magnesium to form the Grignard reagent, which is then treated with a suitable electrophile to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.

    Reduction: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with various molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Comparison: Compared to similar compounds, 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in certain chemical and biological applications .

Properties

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H8F4O/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-8H

InChI Key

XGOBJEDRKBJJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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